2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

Catalog No.
S12248384
CAS No.
M.F
C6H5BrN2O2S
M. Wt
249.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-ca...

Product Name

2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

IUPAC Name

2-bromo-5,6-dihydro-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid

Molecular Formula

C6H5BrN2O2S

Molecular Weight

249.09 g/mol

InChI

InChI=1S/C6H5BrN2O2S/c7-6-9-2-1-3(5(10)11)8-4(2)12-6/h3,8H,1H2,(H,10,11)

InChI Key

WXUZFMPZRIQDOC-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1N=C(S2)Br)C(=O)O

2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is a heterocyclic compound characterized by its unique structural features, including a bromine atom and a carboxylic acid functional group. Its molecular formula is C6H5BrN2O2SC_6H_5BrN_2O_2S, with a molecular weight of approximately 249.09 g/mol . The compound is part of the pyrrolo-thiazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry.

Typical of carboxylic acids and brominated heterocycles. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to new derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding other pyrrolo-thiazole derivatives.

Research indicates that compounds within the pyrrolo-thiazole class exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives demonstrate effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: Pyrrolo-thiazoles have shown potential in reducing inflammation in experimental models.

The synthesis of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as thiazole derivatives and amines.
  • Bromination: Introduction of the bromine atom using brominating agents during the synthesis process.
  • Carboxylation: Incorporation of the carboxylic acid group through reactions like carbon dioxide insertion or using carboxylic acid derivatives.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Exploration in creating novel materials with specific electronic or optical properties.

Interaction studies involving 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid focus on its binding affinity to biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological effects and mechanisms of action in cellular models.

Several compounds share structural similarities with 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid. Notable examples include:

Compound NameMolecular FormulaUnique Features
2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazoleC5H5BrN2SC_5H_5BrN_2SLacks carboxylic acid functionality
4-Methyl-5,6-dihydro-4H-pyrrolo[3,2-d]thiazoleC6H7N2SC_6H_7N_2SContains a methyl group instead of bromine
1-MethylpyrroleC4H7NC_4H_7NSimpler structure without thiazole component

The uniqueness of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid lies in its combination of bromination and carboxylic functionality, which enhances its reactivity and potential biological activity compared to its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

247.92551 g/mol

Monoisotopic Mass

247.92551 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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